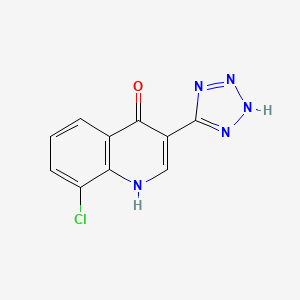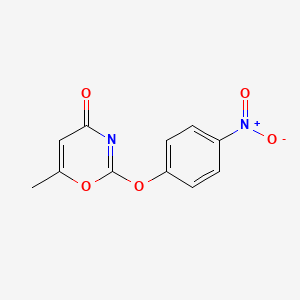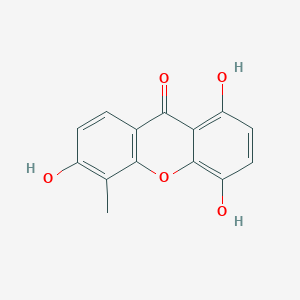
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one is a compound belonging to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold . Xanthones are naturally occurring compounds found in various terrestrial and marine plants, fungi, and lichens . This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications .
Vorbereitungsmethoden
The synthesis of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde Method: This method uses an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This approach involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This method involves the reaction of o-haloarenecarboxylic acid with arynes.
These methods have been optimized over the years to improve yield and reaction conditions .
Analyse Chemischer Reaktionen
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the xanthone scaffold.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to engage with a variety of pharmacological targets, modulating several biological responses . The exact pathways and molecular targets are still under investigation, but its ability to interact with multiple targets makes it a versatile compound for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,4,6-Trihydroxy-5-methyl-9H-xanthen-9-one can be compared with other similar compounds in the xanthone family, such as:
Mangiferin: Known for its diverse pharmacological activities.
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Exhibits unique biological activities due to its additional functional groups.
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl β-D-glucopyranoside: Known for its glycosidic linkage, which enhances its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
61234-62-6 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1,4,6-trihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-6-8(15)3-2-7-12(18)11-9(16)4-5-10(17)14(11)19-13(6)7/h2-5,15-17H,1H3 |
InChI-Schlüssel |
PFLROIKDWGYZPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



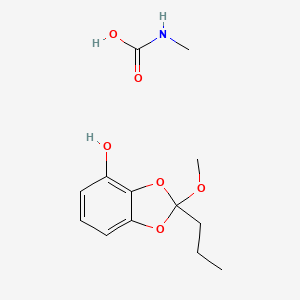
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
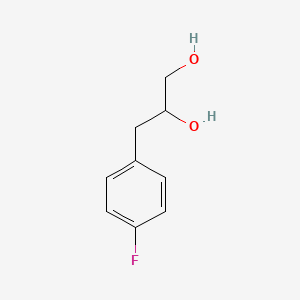
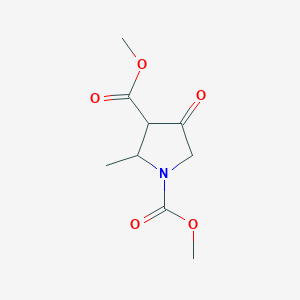
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
